molecular formula C20H32N4O5S B555727 H-Arg(Pmc)-OH CAS No. 112160-37-9

H-Arg(Pmc)-OH

Cat. No.: B555727
CAS No.: 112160-37-9
M. Wt: 440.6 g/mol
InChI Key: USJFAMZEBZRDAJ-HNNXBMFYSA-N
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Description

H-Arg(Pmc)-OH, also known as Nω-(2,2,5,7,8-Pentamethylchromane-6-sulfonyl)-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound features a protecting group, 2,2,5,7,8-pentamethylchromane-6-sulfonyl, which is used to protect the guanidino group of arginine during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Arg(Pmc)-OH typically involves the protection of the guanidino group of arginine with the 2,2,5,7,8-pentamethylchromane-6-sulfonyl group. This is achieved through a reaction between arginine and 2,2,5,7,8-pentamethylchromane-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography .

Mechanism of Action

The mechanism of action of H-Arg(Pmc)-OH involves its role as a protected form of arginine in peptide synthesis. The 2,2,5,7,8-pentamethylchromane-6-sulfonyl group protects the guanidino group of arginine, preventing unwanted side reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group is removed, revealing the free arginine residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg(Pmc)-OH is unique due to its specific protecting group, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJFAMZEBZRDAJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113087
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112160-37-9
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112160-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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